Dimethyl pimelimidate dihydrochloride

概要

説明

Dimethyl pimelimidate dihydrochloride is a chemical compound that is not directly described in the provided papers. However, the synthesis of dimethyl pimelate (DMP), which is a related compound, is discussed. DMP is synthesized from cyclohexanone and dimethyl carbonate using solid base catalysts . This process involves the formation of an intermediate compound, carbomethoxycyclohexanone (CMCH), which then reacts further to produce DMP . Although the papers do not directly address this compound, the synthesis of DMP provides insight into the types of reactions and catalysts that might be involved in the production of related compounds.

Synthesis Analysis

The synthesis of DMP is achieved through a two-step reaction starting with cyclohexanone and dimethyl carbonate. The first step involves the production of CMCH from cyclohexanone with DMC, followed by the conversion of CMCH to DMP by reacting with a methoxide group . The role of the solid base catalysts is crucial, as they activate cyclohexanone by abstracting a proton from the α position. Among the catalysts tested, MgO was found to be particularly effective in facilitating the formation of DMP . This suggests that a similar approach could potentially be applied to synthesize this compound, although specific studies on this compound are not provided.

Molecular Structure Analysis

While the molecular structure of this compound is not discussed, the paper on a novel tetrathiafulvalene derivative provides insights into the molecular and crystal structure analysis of a complex organic compound . The described compound is a π-electron donor capable of forming intermolecular hydrogen bonds similar to those found in nucleic acid base pairs . This level of structural analysis is important for understanding the properties and potential applications of organic compounds, including this compound.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving this compound. However, the synthesis of DMP from cyclohexanone and dimethyl carbonate indicates that reactions involving carbonyl compounds and esterification processes are relevant . The ability of the novel tetrathiafulvalene derivative to form hydrogen bonds suggests that similar compounds, including this compound, may also engage in specific types of chemical interactions, such as hydrogen bonding, which could influence their reactivity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. Nonetheless, the synthesis paper provides some insight into the properties of DMP, which may share similarities with this compound . The paper on the tetrathiafulvalene derivative discusses various properties, including spectroscopic and electrochemical characteristics, which are essential for understanding the behavior of organic compounds . These properties are often determined by the molecular structure and can affect the compound's stability, reactivity, and potential uses.

科学的研究の応用

Chemical Crosslinking in Protein Structure Analysis

Investigation of Quaternary Structure and Conformational Mobility

DMP has been used to examine the quaternary structure and conformational mobility in enzymes such as bovine liver glutamate dehydrogenase. This application demonstrates how crosslinking with DMP can provide insights into enzyme structure and function (Smith & Bell, 1985).

Subunit Structure Analysis in Mitochondrial Transhydrogenase

In another study, DMP helped reveal the dimeric structure of mitochondrial transhydrogenase in bovine heart, underlining its utility in analyzing protein subunits (Anderson & Fisher, 1981).

Immunoprecipitation and Antibody Crosslinking

Enhancing Immunoprecipitation Methods

DMP has been employed to improve the extraction and concentration of low-abundance proteins from human serum, showing its effectiveness in sensitive immunoprecipitation methods (Michielsen et al., 2005).

Cross-Linking Antibodies to Beads

A protocol using DMP for cross-linking antibodies to Protein A or G agarose beads demonstrates its role in preparing immunological reagents and tools (Decaprio & Kohl, 2019).

Nucleic Acids Extraction and Analysis

- Nucleic Acids Extraction without Electricity: DMP has been adapted in a microfluidic platform for the extraction of nucleic acids (both RNA and DNA) without electricity, emphasizing its role in developing portable and efficient diagnostic tools (Jin et al., 2017).

Biochemical and Molecular Biology Research

Studying Protein-Carotenoid Interactions

The use of DMP in cross-linking proteins like crustacyanin to stabilize them against denaturation has been explored. This application highlights its role in studying protein-ligand interactions and structural biology (Zagalsky et al., 1991).

One-Step Purification of Membrane Proteins

purification and analysis processes (Schneider et al., 1982).

Enzyme Modification and Analysis

Creating Modified Enzymes with New Activities

Research has shown that DMP can be used to modify enzymes like ribonuclease, creating derivatives with new activities such as fluorohydrolase activity, thus expanding its application in enzymology and biocatalysis (Albert et al., 1992).

Analysis of Virus Structure and Protein Interactions

DMP has been employed in studying the nearest neighbor relationships of proteins in viruses, aiding in understanding viral structure and assembly mechanisms (Pepinsky & Vogt, 1979).

Investigating Protein Dimerization and Function

In studies involving proteins like dynein and myosin V, DMP has been used for covalent cross-linking to investigate their dimerization and implications for their function within the cell (Benashski et al., 1997).

Studying Cellular Injury Mechanisms

DMP has been applied to differentiate phases of plasma membrane damage during cell injury in renal proximal tubules, contributing to our understanding of cellular injury and protective mechanisms (Chen et al., 2001).

Material Science and Nanotechnology

- Development of Nanocomposites and Polyimides: The utility of DMP extends to material science, where it has been used in the preparation of polyimides and their nanocomposites, showing its role in enhancing thermal stability and mechanical properties of materials (Cho et al., 2004).

Synthesis and Chemical Transformation

- Chemical Conversion of Organic Compounds: In synthetic chemistry, DMP has facilitated the conversion of hydroxymethylfurfural into different derivatives, exemplifying its role in chemical transformations and organic synthesis (Xiuquan et al., 2016).

作用機序

Target of Action

Dimethyl pimelimidate dihydrochloride (DMP) is a homobifunctional cross-linking reagent . Its primary targets are proteins , specifically those containing primary amines . These amines are common in proteins, found in the side chains of lysine residues and the N-termini of proteins .

Mode of Action

DMP interacts with its targets by reacting with primary amines in the pH range 7.0-10.0 to form amidine bonds . This reaction allows DMP to create links between proteins, effectively crosslinking them .

Biochemical Pathways

The primary biochemical pathway affected by DMP is protein interaction and modification . By crosslinking proteins, DMP can alter the structure and function of the proteins, affecting their interactions with other molecules and their roles within cells .

Pharmacokinetics

It’s important to note that dmp is readily hydrolyzed at neutral ph , which could influence its stability and bioavailability in biological systems.

Result of Action

The molecular and cellular effects of DMP’s action largely depend on the specific proteins it crosslinks. For example, DMP has been used in chromatin immunoprecipitation experiments (ChIP) to enhance signal . In these experiments, DMP can crosslink DNA-binding proteins to DNA, allowing for the isolation and identification of these proteins .

Action Environment

The action of DMP can be influenced by environmental factors such as pH. DMP reacts with primary amines in the pH range 7.0-10.0 , and it is readily hydrolyzed at neutral pH . Therefore, the pH of the environment can significantly impact the efficacy and stability of DMP.

Safety and Hazards

特性

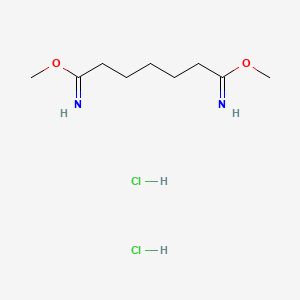

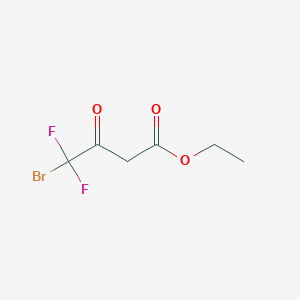

IUPAC Name |

dimethyl heptanediimidate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;;/h10-11H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHXBHUTQWIZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

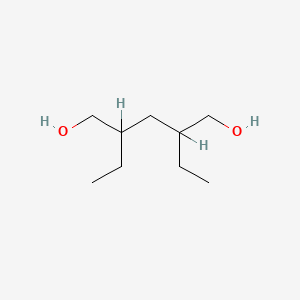

COC(=N)CCCCCC(=N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58537-94-3 | |

| Record name | Dimethyl heptane-1,7-diimidate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Dimethyl pimelimidate dihydrochloride used for in the context of the provided research papers?

A1: this compound is used as a crosslinking agent to covalently attach antibodies to solid supports. This is a crucial step in immunoaffinity purification techniques. For example, in one study, this compound was used to covalently link a monoclonal antibody (MAb 6E52D9) to a Streamline rProtein A adsorbent. This created an immunoaffinity matrix for the purification of Enterocytozoon bieneusi spores from human stool samples.

Q2: How does this compound facilitate the crosslinking process?

A2: this compound is a homobifunctional crosslinker, meaning it has two reactive groups capable of forming bonds with amine groups. In the context of the research papers, it reacts with primary amine groups present on both the antibody and the Protein G-coated beads. This reaction forms stable amide bonds, effectively immobilizing the antibodies onto the solid support.

Q3: Why is the crosslinking step with this compound important in these studies?

A3: The covalent crosslinking ensures that the antibodies remain bound to the solid support during subsequent washing steps, which are necessary to remove unbound materials. This is crucial for achieving a high purity of the target molecule. In the case of the Enterocytozoon bieneusi study, this allowed for the efficient removal of contaminants from human stool samples and the isolation of highly pure spores. Similarly, in the other study, it facilitated the capture and analysis of specific tumor antigens from complex protein mixtures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)